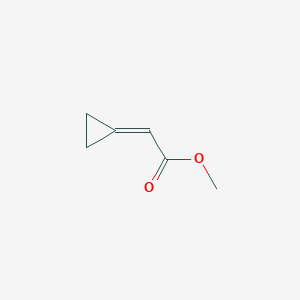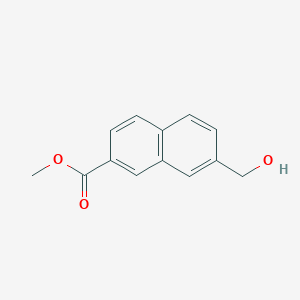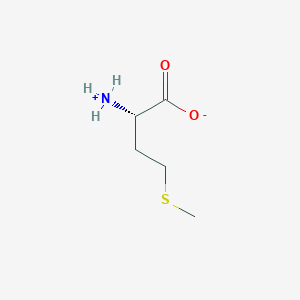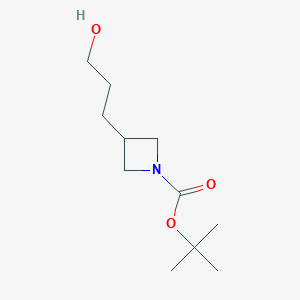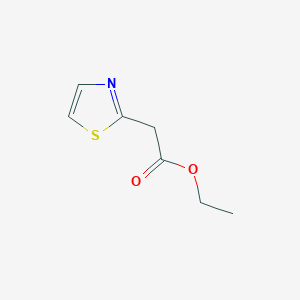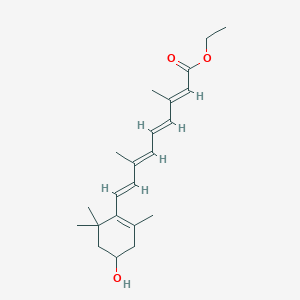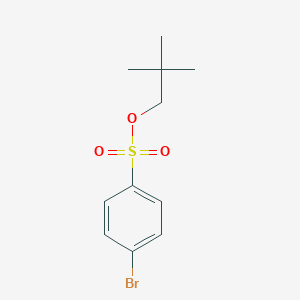
Neopentyl 4-bromobenzenesulfonate
描述
Neopentyl 4-bromobenzenesulfonate is an organic compound characterized by the presence of a neopentyl group attached to a 4-bromobenzenesulfonate moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Neopentyl 4-bromobenzenesulfonate can be synthesized through the reaction of 4-bromobenzenesulfonyl chloride with neopentyl alcohol in the presence of a base such as pyridine. The reaction typically occurs in a solvent like dichloromethane at low temperatures (0°C) and is followed by stirring at room temperature for an extended period (24 hours) to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: Neopentyl 4-bromobenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. It can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions, alkoxides, and amines. The reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves the use of boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Nucleophilic Substitution: The major products are typically the corresponding substituted neopentyl benzenesulfonates.
Suzuki-Miyaura Coupling: The major products are biphenyl derivatives, where the neopentyl group is retained, and the bromine is replaced by the aryl group from the boronic acid.
科学研究应用
Neopentyl 4-bromobenzenesulfonate is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Material Science: The compound is used in the preparation of functionalized materials, including polymers and advanced materials with specific electronic properties.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Chemical Biology: The compound is used in the modification of biomolecules for studying biological processes and developing new diagnostic tools.
作用机制
The mechanism of action of neopentyl 4-bromobenzenesulfonate in chemical reactions involves the activation of the bromine atom as a leaving group. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine and formation of the substituted product. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the neopentyl benzenesulfonate and the boronic acid .
相似化合物的比较
Neopentyl 3-bromobenzenesulfonate: Similar in structure but with the bromine atom at the 3-position instead of the 4-position.
Neopentyl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of bromine, leading to different reactivity and leaving group properties.
Neopentyl 4-iodobenzenesulfonate: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.
Uniqueness: Neopentyl 4-bromobenzenesulfonate is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. The neopentyl group provides steric hindrance, which can influence the selectivity and outcome of reactions, while the bromine atom offers a good balance between reactivity and stability compared to other halogens .
属性
IUPAC Name |
2,2-dimethylpropyl 4-bromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3S/c1-11(2,3)8-15-16(13,14)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJBARUAGAVJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384347 | |
| Record name | Neopentyl 4-bromobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14248-15-8 | |
| Record name | Neopentyl 4-bromobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
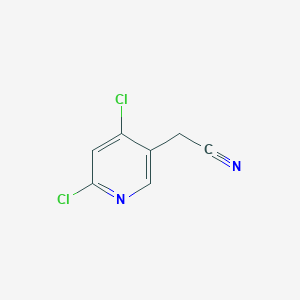
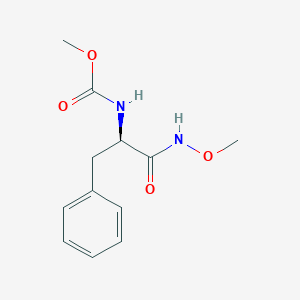
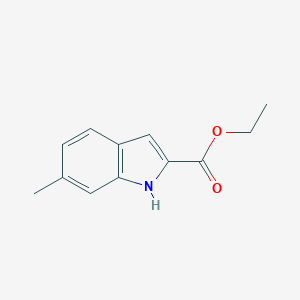
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B173464.png)

